molecular formula C4H9ClFNO B6249401 rac-(3R,4S)-4-fluorooxolan-3-amine hydrochloride, trans CAS No. 2376696-27-2

rac-(3R,4S)-4-fluorooxolan-3-amine hydrochloride, trans

Cat. No. B6249401
CAS RN: 2376696-27-2
M. Wt: 141.6
InChI Key:
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Description

Rac-(3R,4S)-4-fluorooxolan-3-amine hydrochloride, trans (also known as R-Fluoxetine hydrochloride) is a psychotropic drug used to treat depression and other mental disorders. It was first synthesized in 1974 and was approved by the U.S. Food and Drug Administration (FDA) in 1987. It is classified as a selective serotonin reuptake inhibitor (SSRI) and is used to treat major depressive disorder, panic disorder, and obsessive-compulsive disorder. R-Fluoxetine hydrochloride has become one of the most commonly prescribed drugs in the world.

Scientific Research Applications

R-Fluoxetine hydrochloride has been studied extensively in laboratory and clinical studies. In laboratory studies, it has been used to investigate the effects of SSRIs on the central nervous system. It has also been used to study the effects of SSRIs on the serotonin and norepinephrine systems. In clinical studies, it has been used to treat major depressive disorder, panic disorder, and obsessive-compulsive disorder.

Mechanism of Action

R-Fluoxetine hydrochloride works by blocking the reuptake of serotonin and norepinephrine in the brain. This increases the levels of these neurotransmitters and helps to improve mood and reduce anxiety. It also increases the levels of other neurotransmitters such as dopamine and noradrenaline, which can help to improve focus and concentration.
Biochemical and Physiological Effects
R-Fluoxetine hydrochloride has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which can help to improve mood and reduce anxiety. It has also been found to increase the levels of dopamine and noradrenaline, which can help to improve focus and concentration. It has also been found to reduce the levels of the stress hormone cortisol, which can help to reduce stress and improve sleep.

Advantages and Limitations for Lab Experiments

R-Fluoxetine hydrochloride has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is stable in aqueous solution. It also has a low toxicity and is not metabolized by the body. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, which can make it difficult to work with. It also has a short half-life, which means that it needs to be administered frequently.

Future Directions

There are a number of potential future directions for research into R-Fluoxetine hydrochloride. One potential direction is to investigate its effects on other neurotransmitters, such as glutamate and GABA. Another potential direction is to investigate its effects on other mental disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further research could be conducted into the long-term effects of R-Fluoxetine hydrochloride on the brain and body. Finally, research could be conducted into the potential therapeutic uses of R-Fluoxetine hydrochloride in other areas, such as addiction and pain management.

Synthesis Methods

R-Fluoxetine hydrochloride is synthesized from the reaction of 3-amino-4-chlorophenol and 4-fluoro-3-methylbenzaldehyde in the presence of a base. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80 °C. The product is purified by recrystallization in methanol and then hydrolyzed in hydrochloric acid to form R-Fluoxetine hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-4-fluorooxolan-3-amine hydrochloride, trans involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-fluorobutanal", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-fluorobutanal and ethyl acetoacetate in the presence of ammonium acetate to form racemic 4-fluoro-3-hydroxybutanoic acid.", "Step 2: Reduction of the hydroxy group in the presence of sodium borohydride to form racemic 4-fluoro-3-hydroxybutanal.", "Step 3: Cyclization of the aldehyde with acetic acid and hydrochloric acid to form racemic (3R,4S)-4-fluorooxolan-3-ol.", "Step 4: Conversion of the alcohol to the amine using sodium hydroxide and ethanol.", "Step 5: Formation of the hydrochloride salt by treatment with hydrochloric acid in water." ] }

CAS RN

2376696-27-2

Product Name

rac-(3R,4S)-4-fluorooxolan-3-amine hydrochloride, trans

Molecular Formula

C4H9ClFNO

Molecular Weight

141.6

Purity

95

Origin of Product

United States

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